molecular formula C20H22N2O3 B2764329 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide CAS No. 2034348-05-3

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide

Cat. No.: B2764329
CAS No.: 2034348-05-3
M. Wt: 338.407
InChI Key: KDNUMSOZKCUGDN-UHFFFAOYSA-N
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Description

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide” is a complex organic compound. It contains a benzo[f][1,4]oxazepin ring, which is a seven-membered heterocyclic compound with an oxygen and a nitrogen atom .

Scientific Research Applications

Synthesis and Structural Analysis

Recent studies have developed various methods for synthesizing dibenzo[b,f][1,4]oxazepine derivatives, which are structurally related to the compound of interest. For example, a diversity-oriented synthesis approach has been utilized to create dihydrobenzoxazepinones, showcasing the flexibility and adaptability in generating complex structures similar to N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-phenylpropanamide (Moni et al., 2014). These methods not only provide a foundation for synthesizing a wide range of compounds for potential pharmaceutical applications but also offer insights into the structural intricacies of benzoxazepine derivatives.

Biological Activities

The biological activities of compounds within the benzoxazepine family have been extensively studied, revealing a broad spectrum of potential therapeutic effects. For instance, compounds exhibiting structural similarities have been investigated for their anticancer properties. A series of substituted benzamides, akin to the compound of interest, demonstrated moderate to excellent anticancer activity against various cancer cell lines, highlighting the potential utility of these compounds in cancer therapy (Ravinaik et al., 2021).

Moreover, novel methods for constructing dibenzo[d,f][1,3]oxazepine skeletons have been explored, indicating the relevance of these structures in developing biologically active substances (Murata et al., 2021). Such advances in synthetic chemistry underscore the potential of benzoxazepine derivatives, including this compound, in contributing to the development of new therapeutic agents.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-15(16-7-3-2-4-8-16)20(24)21-11-12-22-13-17-9-5-6-10-18(17)25-14-19(22)23/h2-10,15H,11-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNUMSOZKCUGDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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